3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials with specific chemical or physical characteristics
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of its target . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine: Another similar compound with an isoxazole ring, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15F2N3 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H15F2N3/c1-22-17-14(15(21-22)11-7-8-11)12(16(18)19)9-13(20-17)10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3 |
InChI Key |
FOYKVIRNRJRDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
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